![molecular formula C20H28ClNOS B597378 N-Propyl-N-[(2S)-1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl]-2-thiopheneethanamine hydrochloride CAS No. 1232344-37-4](/img/structure/B597378.png)
N-Propyl-N-[(2S)-1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl]-2-thiopheneethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-Propyl-N-[(2S)-1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl]-2-thiopheneethanamine hydrochloride” is a chemical compound with the CAS Number: 1232344-37-4 . It has a molecular weight of 366.98 and its IUPAC name is (S)-N-(2-(1H-1lambda3-thiophen-2-yl)ethyl)-5-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C20H28NOS.ClH/c1-3-12-21(13-11-18-7-5-14-23-18)17-9-10-19-16(15-17)6-4-8-20(19)22-2;/h4-8,14,17,23H,3,9-13,15H2,1-2H3;1H/t17-;/m0./s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 366.98 . The storage temperature for this compound is between 28°C .
Scientific Research Applications
Receptor Binding and Selectivity
N-Propyl-N-[(2S)-1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl]-2-thiopheneethanamine hydrochloride has been explored for its affinity and selectivity towards various receptors. This compound and its derivatives demonstrate significant interactions with sigma receptors, which are implicated in a wide range of biological processes and disease states. For instance, specific derivatives show potent ligand binding at sigma(1) receptors, exhibiting high selectivity and potency, which could be utilized in PET experiments and potentially in tumor research and therapy (Berardi et al., 2005). Furthermore, the interaction of similar compounds with 5-HT1A receptors has been highlighted, indicating the compound's potential as an antagonist in this receptor subtype (Forster et al., 1995).
Antiproliferative Activity
Research has also revealed the antiproliferative activity of such compounds in specific cell lines. Notably, certain naphthalene compounds demonstrate activity against rat C6 glioma cells, suggesting a potential role in cancer research and therapeutics due to their putative sigma(1) antagonist activity (Berardi et al., 2005).
Chemical Modification and Structure-Activity Relationship
Studies have delved into the chemical modification of this compound and its analogs, examining the effects of different substituents on the compound's biological activity. For instance, the modification of the N1-substituent and its size significantly impacts the compound's cytotoxicity profiles and selectivity for the polyamine transporter, underlining the importance of structural considerations in the design of potential therapeutic agents (Gardner et al., 2004).
Potential for Antibacterial and Modulatory Activity
In silico evaluations and in vitro assays have been conducted to explore the antibacterial and modulatory activities of derivatives of this compound. This research indicates potential therapeutic applications in combating bacterial resistance and reducing side effects when combined with other antibiotics (Figueredo et al., 2020).
Safety and Hazards
properties
IUPAC Name |
(2S)-5-methoxy-N-propyl-N-(2-thiophen-2-ylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NOS.ClH/c1-3-12-21(13-11-18-7-5-14-23-18)17-9-10-19-16(15-17)6-4-8-20(19)22-2;/h4-8,14,17H,3,9-13,15H2,1-2H3;1H/t17-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOXYGJOZXEOOP-LMOVPXPDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCC1=CC=CS1)[C@H]2CCC3=C(C2)C=CC=C3OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Propyl-N-[(2S)-1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl]-2-thiopheneethanamine hydrochloride | |
CAS RN |
1232344-37-4 |
Source


|
| Record name | 2-Thiopheneethanamine, N-propyl-N-[(2S)-1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1232344-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

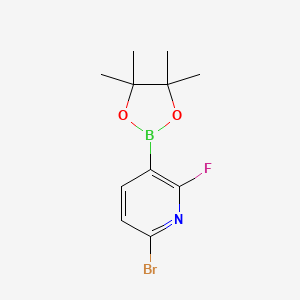
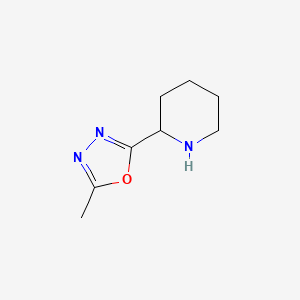
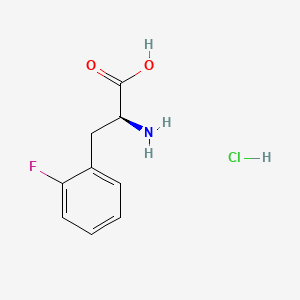
![4-Chloro-7-methylpyrido[2,3-D]pyrimidine](/img/structure/B597301.png)

![2-Amino-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B597303.png)
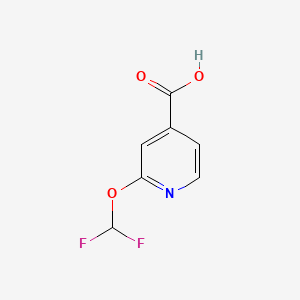
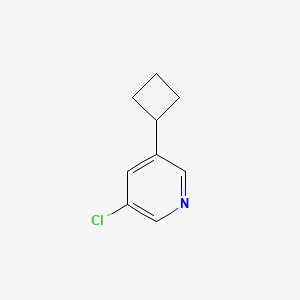
![7-Chloropyrido[2,3-b]pyrazine](/img/structure/B597306.png)
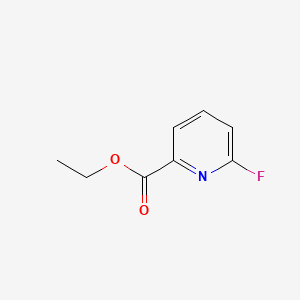
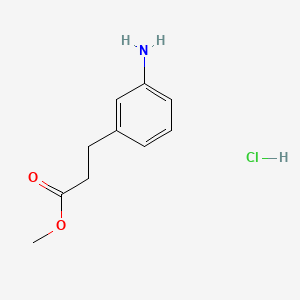
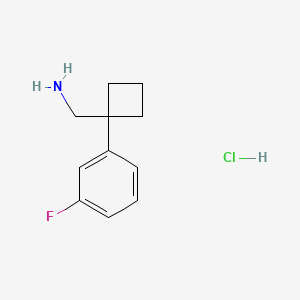
![5-(Benzyloxy)-7-phenylimidazo[1,2-a]pyridine](/img/structure/B597316.png)
